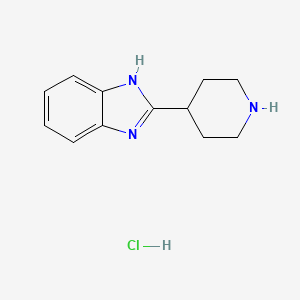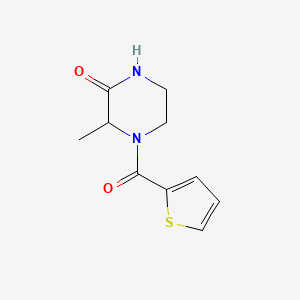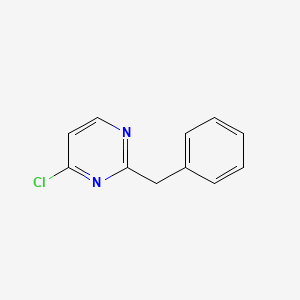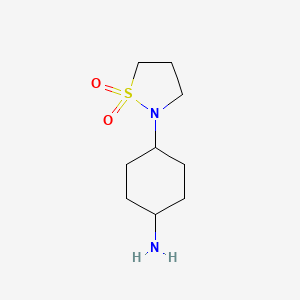
4-Phenyl-1H-pyrazole-3-carbaldehyde
Overview
Description
4-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 3-Phenyl-1H-pyrazole-4-carbaldehyde, 5-phenyl-1H-pyrazole-4-carbaldehyde, 3-Phenyl-1H-pyrazole-4-carboxaldehyde, and 3-phenylpyrazole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of pyrazole-3(4)-carbaldehydes, including this compound, has been reviewed . The methods of synthesis include the Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods . Another study reported the synthesis of a similar compound, 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester, by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrazole ring attached to a phenyl ring and an aldehyde group . The InChI string for this compound is InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehydes, including this compound, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine. They can also react with amines and undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is characterized by an XLogP3-AA value of 1.3 .Scientific Research Applications
Antimicrobial Activity
4-Phenyl-1H-pyrazole-3-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate that these compounds exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungal species. For example, Schiff bases of chitosan containing heteroaryl pyrazole derivatives have shown activity against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, Asperagillus fumigatus, and Candida albican (Hamed et al., 2020). Additionally, thiazole substituted pyrazole derivatives synthesized using Vilsmeier Haack formylation have displayed potent antimicrobial properties against various bacterial and fungal species (Gaikwad et al., 2013).
Antioxidant and Anti-inflammatory Activity
Synthesis of derivatives such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde has led to the discovery of compounds with potent antioxidant and anti-inflammatory activities. Compounds in this class have been evaluated using various methods like DPPH and Nitric oxide scavenging, demonstrating significant biological activity profiles (Sudha et al., 2021).
Anticonvulsant and Analgesic Studies
Research into pyrazole analogues, including this compound, has shown promising results in anticonvulsant and analgesic studies. The compounds synthesized have been tested using methods like the maximal electroshock seizure test and tail flick method, showing potent anticonvulsant activity and significant analgesic effects without notable toxicity (Viveka et al., 2015).
Spectroscopic and Crystallographic Studies
This compound and its derivatives have been the focus of various spectroscopic and crystallographic studies. These studies have provided insights into the molecular structure, vibrational frequencies, and crystal structure of these compounds. Such research is crucial in understanding the physical and chemical properties of these molecules, which can lead to further applications in materials science and molecular engineering (Xu & Shi, 2011).
Future Directions
The future directions for research on 4-Phenyl-1H-pyrazole-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and biological activity. Given the wide range of biological applications of pyrazole compounds , there may be potential for discovering new therapeutic uses for this compound.
Mechanism of Action
Target of Action
Similar compounds like 3-phenyl-1h-pyrazole-4-carboxaldehyde have been used in the synthesis of asymmetric imine ligands . These ligands can bind to various biological targets, influencing their function.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Similar compounds have been shown to influence the formation of metal complexes, which could potentially affect various biochemical pathways .
Result of Action
Related compounds have shown distinct cytotoxicity profiles against certain cell lines , suggesting potential anticancer activity.
Action Environment
The action, efficacy, and stability of 4-Phenyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPKBBMGGXUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499216-06-7 | |
| Record name | 4-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1371164.png)
![1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride](/img/structure/B1371165.png)



amino}acetic acid](/img/structure/B1371172.png)
![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)


![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)


amine hydrochloride](/img/structure/B1371186.png)